trans-1-Phenyl-3,3-dimethyl-but-1-ene

Description

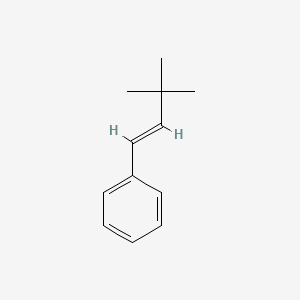

trans-1-Phenyl-3,3-dimethyl-but-1-ene is a substituted alkene featuring a phenyl group at the 1-position and two methyl groups at the 3,3-positions of the butene backbone. The trans configuration denotes that the substituents on either side of the double bond (phenyl and dimethyl groups) are positioned opposite to each other.

Properties

CAS No. |

3846-66-0 |

|---|---|

Molecular Formula |

C12H16 |

Molecular Weight |

160.25 g/mol |

IUPAC Name |

[(E)-3,3-dimethylbut-1-enyl]benzene |

InChI |

InChI=1S/C12H16/c1-12(2,3)10-9-11-7-5-4-6-8-11/h4-10H,1-3H3/b10-9+ |

InChI Key |

DXIJHCSGLOHNES-MDZDMXLPSA-N |

Isomeric SMILES |

CC(C)(C)/C=C/C1=CC=CC=C1 |

Canonical SMILES |

CC(C)(C)C=CC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Suzuki-Miyaura Coupling: One of the common methods to synthesize trans-1-Phenyl-3,3-dimethyl-but-1-ene is through the Suzuki-Miyaura coupling reaction.

Wittig Reaction: Another method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene.

Industrial Production Methods: The industrial production of this compound typically involves large-scale application of the Suzuki-Miyaura coupling due to its efficiency and mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans-1-Phenyl-3,3-dimethyl-but-1-ene can undergo oxidation reactions to form epoxides or diols.

Reduction: It can be reduced to form the corresponding alkane using hydrogenation reactions.

Common Reagents and Conditions:

Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used for hydrogenation.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products:

Oxidation: Epoxides and diols.

Reduction: Corresponding alkane.

Substitution: Brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of trans-1-Phenyl-3,3-dimethyl-but-1-ene involves its interaction with various molecular targets through its double bond and phenyl group. The compound can participate in various chemical reactions, such as electrophilic addition and substitution, due to the electron-rich nature of the double bond and the phenyl ring .

Comparison with Similar Compounds

3,3-Dimethylbut-1-ene

Structure : Lacks the phenyl group at the 1-position, with hydrogen instead .

Key Differences :

- Electronic Effects : The phenyl group in trans-1-Phenyl-3,3-dimethyl-but-1-ene introduces electron-withdrawing conjugation (via the aromatic ring), stabilizing the double bond compared to the purely aliphatic 3,3-Dimethylbut-1-ene .

- Applications: Aliphatic alkenes like 3,3-Dimethylbut-1-ene are often used as monomers or intermediates in polymer chemistry, while aryl-substituted alkenes may find roles in fine chemical synthesis.

3-Methyl-4-phenyl-1-butene (CAS 6683-51-8)

Structure : Features a phenyl group at the 4-position and a single methyl group at the 3-position .

Key Differences :

- Substituent Positioning : The phenyl group at the 4-position (vs. 1-position in the target compound) alters conjugation and steric interactions.

- Steric Bulk : The 3,3-dimethyl groups in trans-1-Phenyl-3,3-dimethyl-but-1-ene create greater steric hindrance around the double bond compared to the single methyl group in 3-Methyl-4-phenyl-1-butene. This may slow reaction rates in sterically demanding processes.

- Molecular Geometry: The trans configuration in the target compound introduces distinct spatial constraints absent in the monosubstituted 3-Methyl-4-phenyl-1-butene.

3,3-Dimethylbut-1-yne

Structure : An alkyne analog with a triple bond instead of a double bond .

Key Differences :

- Bond Type : The triple bond in 3,3-Dimethylbut-1-yne is shorter and stronger than the double bond in trans-1-Phenyl-3,3-dimethyl-but-1-ene, leading to higher bond dissociation energy.

- Reactivity : Alkynes undergo distinct reactions (e.g., hydration to ketones, cycloadditions) compared to alkenes. The phenyl-substituted alkene may participate in electrophilic additions (e.g., hydrohalogenation) with regioselectivity influenced by the aromatic ring.

- Acidity : Terminal alkynes (like 3,3-Dimethylbut-1-yne) exhibit acidic C–H bonds (pKa ~25), whereas alkenes lack such acidity.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Reactivity Trends : The phenyl group in trans-1-Phenyl-3,3-dimethyl-but-1-ene likely directs electrophilic additions to the β-position due to conjugation, unlike 3,3-Dimethylbut-1-ene, where inductive effects dominate .

- Thermal Stability : The trans configuration and bulky substituents may enhance thermal stability compared to less-substituted analogs like 3-Methyl-4-phenyl-1-butene .

- Synthetic Utility : Compared to 3,3-Dimethylbut-1-yne, the target compound’s alkene functionality offers compatibility with milder reaction conditions (e.g., catalytic hydrogenation without over-reduction) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.